N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N4O2/c21-14-1-3-15(4-2-14)27-18(30)29-9-10-31-19(29)5-7-28(8-6-19)17-16(22)11-13(12-26-17)20(23,24)25/h1-4,11-12H,5-10H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECKVPAETMWZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.
Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-efficiency, and safety. This often includes:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors may be used.
Catalysis: Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Purification: Industrial-scale purification techniques, such as crystallization, distillation, and chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to dechlorination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions bearing chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) are used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dechlorinated products and reduced aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The benzyl-substituted analog (CAS 338963-08-9) shares the same pyridinyl and chlorophenyl groups as the target compound but includes a benzyl group at the 3-position. This substitution increases molecular weight and lipophilicity, which may influence membrane permeability .
- Compound 13 replaces the oxa-diaza spiro core with a diazaspiro[4.5]decane-2,4-dione system and incorporates a piperazine-propyl chain. Such modifications likely alter receptor selectivity compared to the target compound’s halogenated aromatic groups .
Pharmacological Analogs with Chlorophenyl Carboxamide Moieties
Table 2: Functional Group Comparisons in Agrochemicals
Key Observations :
- However, the trifluoromethylpyridinyl group in the target compound could confer unique selectivity or resistance profiles compared to these analogs .
Pharmacokinetic and Stability Considerations
This contrasts with simpler carboxamides (e.g., zarilamid), which may degrade more rapidly under environmental conditions .
Biological Activity
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide, commonly referred to as compound X, is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of the biological activity of compound X, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C20H19Cl2F3N4O2
Molecular Weight : 475.29 g/mol
CAS Number : [insert CAS number if available]
Structure
The compound features a complex spirocyclic structure that contributes to its unique biological properties. The presence of multiple halogen substituents and a pyridine ring enhances its lipophilicity and bioactivity.
Anticancer Properties
Recent studies have indicated that compound X exhibits significant anticancer activity. For instance, a study reported that derivatives of similar structures showed promising results against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values indicating effective cytotoxicity .
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, research on related triazole derivatives showed notable antibacterial effects comparable to standard antibiotics like streptomycin .
The mechanism by which compound X exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.
- Membrane Permeability : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and subsequent biological action .
Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives of compound X and tested their efficacy against breast cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity, highlighting the importance of structural variations in optimizing therapeutic effects .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of related compounds, revealing that some derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This study suggests that compound X could be further explored for its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via iodination or functionalization of precursor molecules using reagents like N-iodosuccinimide in N,N-dimethylformamide (DMF) under nitrogen. Purification is achieved via C18 reverse-phase column chromatography (acetonitrile/water), yielding >95% purity . For intermediates, monitor reactions with thin-layer chromatography (TLC) and confirm purity via HPLC with high-resolution columns (e.g., Chromolith HPLC) .
Q. How can the spirocyclic and heteroaromatic structural features be characterized?
- Methodological Answer :
- X-ray crystallography : Resolve the spirocyclic core and pyridinyl substituent orientation (dihedral angles <15° for planar alignment, as seen in analogous compounds) .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., trifluoromethyl peaks at δ ~110–120 ppm in -NMR) .
- IR spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm and amide N–H bends at 3300–3500 cm .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-coupled assays for agrochemical targets) .
- Cell permeability : Use Caco-2 monolayers with LC-MS quantification to assess membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent ratios (DMF vs. methanol), and catalyst loading to identify robust parameters .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products (e.g., dimerization) .
- Table : Example optimization results:
| Parameter | Baseline | Optimized | Yield Change |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | +12% |
| Solvent Ratio | 1:1 | 3:1 | +8% |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for pH, incubation time, and cell lines (e.g., HEK293 vs. HeLa discrepancies) .
- Impurity analysis : Use LC-MS to detect trace intermediates (e.g., dechlorinated byproducts) that may antagonize activity .
- Structural analogs : Test derivatives (e.g., pyrimidine vs. pyridine variants) to isolate pharmacophore contributions .
Q. What strategies improve solubility for in vivo studies without structural modification?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility (test via dynamic light scattering for aggregation) .
- pH adjustment : Ionize the carboxamide group (pKa ~3–4) in buffered solutions (e.g., phosphate buffer pH 7.4) .
Data Contradiction Analysis
Q. Why do computational docking results conflict with experimental binding affinities?
- Methodological Answer :
- Conformational sampling : Perform molecular dynamics (MD) simulations (>100 ns) to account for spirocyclic ring flexibility .
- Solvent effects : Include explicit water molecules in docking models to mimic hydrophobic pockets .
Structural and Functional Insights
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
